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Compound of Interest

Compound Name: Pridopidine Hydrochloride

Cat. No.: B610199 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pridopidine is a selective and potent Sigma-1 Receptor (S1R) agonist currently under

investigation for the treatment of neurodegenerative diseases such as Huntington's disease

(HD) and amyotrophic lateral sclerosis (ALS).[1][2] The Sigma-1 Receptor is an intracellular

protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER),

where it plays a crucial role in regulating key cellular processes essential for neuronal health

and survival.[1] Activation of S1R by pridopidine has demonstrated neuroprotective effects in

various preclinical models of neurodegenerative disorders.[1][2] These effects are attributed to

its ability to enhance mitochondrial function, reduce endoplasmic reticulum (ER) stress,

increase the production of brain-derived neurotrophic factor (BDNF), and promote neuronal

survival and plasticity.[3][4][5][6]

This document provides detailed application notes and protocols for the preparation and use of

Pridopidine Hydrochloride in cell-based experiments, aimed at assisting researchers in

neuroscience and drug development.
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Pridopidine Hydrochloride acts as a high-affinity agonist for the Sigma-1 Receptor (S1R).[7]

Its binding to S1R initiates a cascade of downstream signaling events that contribute to its

neuroprotective properties. These include the upregulation of the BDNF signaling pathway and

the AKT/PI3K pathway, both of which are critical for neuronal survival and plasticity.[3]

Furthermore, pridopidine has been shown to alleviate ER stress by reducing the levels of

unfolded protein response (UPR) markers and to improve mitochondrial function by normalizing

mitochondrial complex activity and reducing reactive oxygen species (ROS) levels.[4] While

initially investigated for its interaction with dopamine D2/D3 receptors, studies have shown that

pridopidine has a much higher affinity for the S1R.[1]

Data Presentation
Table 1: Physicochemical and Binding Properties of
Pridopidine

Property Value Source

Molecular Weight 281.42 g/mol [7]

Molecular Formula C₁₅H₂₃NO₂S [7]

CAS Number 346688-38-8 [7]

Solubility
Soluble to 100 mM in DMSO

and ethanol
[7]

Purity ≥98% [7]

Storage Store at -20°C [7]

Sigma-1 Receptor (S1R) Ki
7.1 nM (in HEK293 cells and

rat striatal membranes)
[7]

Dopamine D2 Receptor (high-

affinity) Ki
~7520 nM [8]

Dopamine D2 Receptor (low-

affinity) Ki
17.5 µM [7]

Dopamine D3 Receptor

Selectivity

~30-fold selective for S1R over

D3
[7]
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Table 2: Effective Concentrations of Pridopidine in Cell-
Based Assays
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Assay Cell Type
Concentr
ation
Range

Effective
Concentr
ation

Incubatio
n Time

Observed
Effect

Source

Neuroprote

ction

against

mutant

Huntingtin

(mHTT)

toxicity

Mouse

primary

striatal and

cortical

neurons

0.001 - 1

µM

EC50 in

the mid-

nanomolar

range

Not

specified

Protection

against

mHTT-

induced

cell death

[7][9]

Reduction

of eIF2α

phosphoryl

ation (ER

stress

marker)

HEK293

cells

expressing

myc-

Htt96Q

Not

specified

Maximal

effect at 3

µM

8 and 24

hours

Reduction

of ER

stress

Rescue of

mitochondr

ial

membrane

potential

(MMP)

HD human

lymphoblas

ts

5 µM 5 µM

24 hours

pre-

treatment,

then 6

hours with

H₂O₂

Significant

rescue of

H₂O₂-

induced

MMP

decrease

Increased

cell viability

HD human

lymphoblas

ts

5 µM 5 µM

24 hours

pre-

treatment,

then 6

hours with

H₂O₂

Significant

increase in

cell viability

after H₂O₂

challenge

Increased

mitochondr

ial

respiration

Neural

stem cells

(NSCs)

0.1 and 1

µM

0.1 and 1

µM
24 hours

Significant

increase in

basal and

maximal

respiration

[1]
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Reduction

of ROS

levels

HD

lymphoblas

ts

5 µM 5 µM 24 hours

Significant

reduction

of ROS

levels

[1]

Neuroprote

ction in

nuclear

condensati

on assay

Htt N586-

82Q

transfected

cortical

neurons

100 nM -

100 µM

EC50 of

about 1 µM

Not

specified

Dose-

dependent

protection

[8]

Experimental Protocols
Protocol 1: Preparation of Pridopidine Hydrochloride
Stock Solution (10 mM)
Materials:

Pridopidine Hydrochloride powder

Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

Sterile microcentrifuge tubes or vials

Analytical balance

Vortex mixer

Sonicator (optional)

Procedure:

Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh out

2.814 mg of Pridopidine Hydrochloride powder.

Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous,

cell culture grade DMSO to the tube.
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Solubilization: Tightly cap the tube and vortex the solution until the powder is completely

dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. The

resulting solution will be a 10 mM stock solution.

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in

sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use. Avoid repeated

freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-
Based Experiments
Materials:

10 mM Pridopidine Hydrochloride stock solution (from Protocol 1)

Pre-warmed, sterile cell culture medium appropriate for your cell line

Procedure:

Thawing: Thaw a single aliquot of the 10 mM Pridopidine Hydrochloride stock solution at

room temperature.

Dilution: In a sterile environment, perform serial dilutions of the stock solution with pre-

warmed cell culture medium to achieve the desired final concentrations for your experiment.

For example, to prepare a 1 µM working solution, you can perform a 1:10,000 dilution (e.g.,

add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium).

Vehicle Control: It is crucial to include a vehicle control in your experiments. This should

consist of cell culture medium containing the same final concentration of DMSO as the

highest concentration of pridopidine used in the experiment.

Application to Cells: Add the prepared working solutions (and vehicle control) to your cell

cultures and incubate for the desired duration as determined by your experimental design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610199?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

